molecular formula C15H18OSe B12515171 Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- CAS No. 820963-07-3

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-

Katalognummer: B12515171
CAS-Nummer: 820963-07-3
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: AOXAALGGMMHUAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a propylseleno group, and a cyclobutenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cinnamaldehyde
  • Cinnamyl alcohol
  • β-Methylstyrene
  • Cinnamic acid

Uniqueness

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- stands out due to the presence of the propylseleno group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.

Eigenschaften

CAS-Nummer

820963-07-3

Molekularformel

C15H18OSe

Molekulargewicht

293.27 g/mol

IUPAC-Name

1-(3-phenyl-2-propylselanylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C15H18OSe/c1-3-9-17-15-13(11(2)16)10-14(15)12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3

InChI-Schlüssel

AOXAALGGMMHUAF-UHFFFAOYSA-N

Kanonische SMILES

CCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.